molecular formula C10H11N3O2 B1144139 Methyl 2-amino-1-methylbenzimidazole-5-carboxylate CAS No. 1258070-65-3

Methyl 2-amino-1-methylbenzimidazole-5-carboxylate

Cat. No. B1144139
M. Wt: 205.21324
InChI Key:
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Description

Synthesis Analysis

The synthesis of methyl 2-amino-1-methylbenzimidazole-5-carboxylate involves the reaction of 2-aminobenzimidazole with dimethyl acetylenedicarboxylate, leading to a series of transformations including methylation, catalytic hydrogenation, and lactam cleavage under specific conditions (Troxler & Weber, 1974). These processes highlight the compound's reactivity and the ability to derive various related structures through methodical chemical modifications.

Molecular Structure Analysis

The molecular structure of methyl 2-amino-1-methylbenzimidazole-5-carboxylate has been elucidated through techniques such as X-ray analysis. Such studies reveal detailed insights into the compound's crystalline structure and hydrogen-bonding patterns, essential for understanding its chemical behavior and reactivity (Portilla et al., 2007).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including cascade coupling/cyclization processes, highlighting its versatility in synthesizing N-substituted benzimidazolones. The presence of functional groups like vinyl, nitro, and ester allows for a wide range of chemical transformations (Zou, Yuan, & Ma, 2007).

Physical Properties Analysis

While specific studies directly detailing the physical properties of methyl 2-amino-1-methylbenzimidazole-5-carboxylate are scarce, related compounds exhibit characteristics such as crystallinity, solubility, and thermal stability. These properties are crucial for practical applications and influence the compound's behavior in various environments.

Chemical Properties Analysis

The chemical properties of methyl 2-amino-1-methylbenzimidazole-5-carboxylate, such as reactivity towards different reagents and conditions, are central to its applications in organic synthesis. Its ability to undergo reactions like N-methylation and participate in metal/organo relay catalysis underscores its utility in constructing complex molecular architectures (Liang et al., 2017).

Future Directions

Benzimidazole and its derivatives are of significant interest in medicinal chemistry due to their wide range of therapeutic applications . The development of drugs based on imidazole and benzimidazole bioactive heterocycles is an increasingly active and attractive topic of medicinal chemistry . Therefore, “Methyl 2-amino-1-methylbenzimidazole-5-carboxylate” and similar compounds may have potential for future drug development.

properties

IUPAC Name

methyl 2-amino-1-methylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-13-8-4-3-6(9(14)15-2)5-7(8)12-10(13)11/h3-5H,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWKHDHTVLIQBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)OC)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-1-methylbenzimidazole-5-carboxylate

CAS RN

1258070-65-3
Record name methyl 2-amino-1-methyl-1H-1,3-benzodiazole-5-carboxylate
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